Temporin-LK1
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FFPLLFGALSSMMPKLF |
Origin of Product |
United States |
Discovery, Isolation, and Primary Characterization of Temporin Lk1
Isolation from Limnonectes kuhlii Skin Secretions
The initial step in the discovery of Temporin-LK1 involved the collection of skin secretions from Limnonectes kuhlii. These secretions, a rich source of bioactive molecules, were obtained and lyophilized for preservation and subsequent analysis. This crude material served as the starting point for the purification and characterization of its constituent peptides.
Purification Methodologies
The purification of this compound from the complex mixture of proteins and peptides in the crude skin secretion was achieved through a multi-step chromatographic process. This process involved an initial size-exclusion chromatography followed by a high-resolution reversed-phase high-performance liquid chromatography (RP-HPLC) step.
The lyophilized crude secretion was first redissolved and subjected to gel filtration chromatography on a Sephadex G-50 column. This technique separates molecules based on their size. The fractions were collected and monitored for antimicrobial activity, which was found to be concentrated in a specific fraction, indicating the presence of active peptides.
The fraction exhibiting antimicrobial activity was then subjected to further purification using a Hypersil BDS C18 RP-HPLC column. This high-resolution technique separates peptides based on their hydrophobicity. The elution was performed using a gradient of an organic solvent, which allowed for the separation of individual peptides. The peak corresponding to this compound was collected for further characterization.
Table 1: Purification Methodologies for this compound
| Purification Step | Chromatographic Method | Stationary Phase | Description |
|---|---|---|---|
| 1 | Gel Filtration Chromatography | Sephadex G-50 | Initial separation of the crude skin secretion based on molecular size. Fractions containing antimicrobial activity were selected for further purification. |
| 2 | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Hypersil BDS C18 | High-resolution purification of the active fraction from gel filtration. Separation is based on the hydrophobicity of the peptides, yielding pure this compound. |
Initial Biochemical Characterization and Peptide Identification
Following purification, the primary structure of this compound was determined using a combination of Edman degradation and mass spectrometry. nih.govnih.gov Edman degradation sequentially removes amino acid residues from the N-terminus of the peptide, allowing for their identification. Mass spectrometry provides a precise measurement of the peptide's molecular mass, which can be used to confirm the amino acid sequence.
The amino acid sequence of this compound was determined to be FFPLLFGALSSMMPKLF. This sequence consists of 17 amino acid residues.
Further confirmation of the peptide's identity was achieved through molecular cloning. A cDNA library was constructed from the skin of Limnonectes kuhlii, and the gene encoding the precursor protein of this compound was identified and sequenced. nih.govnih.gov The analysis of the precursor protein revealed a typical structure for secreted peptides, consisting of a signal peptide, an acidic spacer peptide, and the mature this compound peptide. nih.govnih.gov
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Amino Acid Sequence | FFPLLFGALSSMMPKLF |
| Number of Residues | 17 |
Molecular and Biophysical Characterization of Temporin Lk1
Amino Acid Sequence Determination
The primary structure of Temporin-LK1 was elucidated using a combination of established protein chemistry techniques. The precise sequence of its amino acid residues was determined through automated Edman degradation, a method that sequentially removes amino acids from the N-terminus of the peptide. nih.govresearchgate.net This was complemented by mass spectrometry, which provided an accurate determination of the peptide's molecular mass, further confirming the amino acid composition. nih.govresearchgate.net
The determined amino acid sequence of this compound is a 17-residue chain, which is notably longer than most other temporins that typically consist of 10-14 residues. nih.gov A unique feature of this compound is the presence of four phenylalanine residues within its sequence. nih.gov
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |
|---|---|---|
| 1 | Phenylalanine | F |
| 2 | Phenylalanine | F |
| 3 | Proline | P |
| 4 | Leucine | L |
| 5 | Leucine | L |
| 6 | Phenylalanine | F |
| 7 | Glycine (B1666218) | G |
| 8 | Alanine (B10760859) | A |
| 9 | Leucine | L |
| 10 | Serine | S |
| 11 | Serine | S |
| 12 | Methionine | M |
| 13 | Methionine | M |
| 14 | Proline | P |
| 15 | Lysine (B10760008) | K |
| 16 | Leucine | L |
| 17 | Phenylalanine | F |
Precursor Gene Cloning and Sequence Analysis
To corroborate the amino acid sequence data and to understand the biosynthesis of this compound, molecular cloning techniques were employed. A cDNA library was constructed from the skin of Limnonectes kuhlii, and from this library, nine distinct cDNA sequences encoding the precursors of five novel antimicrobial peptides, including this compound, were successfully cloned and sequenced. nih.govresearchgate.net The GenBank accession numbers for these sequences are EU346900-3 and EU346905-9. researchgate.net
Analysis of the cloned cDNA revealed that the precursor protein for this compound has a tripartite structure, which is characteristic of many amphibian antimicrobial peptides. nih.govmdpi.com This structure consists of:
A conserved N-terminal signal peptide sequence.
An acidic spacer peptide region.
The C-terminal mature this compound peptide sequence.
This precursor organization indicates that the mature peptide is cleaved from a larger prepropeptide during its biosynthesis.
Structural Elucidation
The determination of the secondary and tertiary structure of this compound is crucial for understanding its mechanism of action. Various biophysical and computational methods are utilized for this purpose.
Secondary Structure Analysis
While specific circular dichroism (CD) spectra for this compound are not extensively documented, studies on numerous other temporins provide strong evidence for its likely secondary structure. nih.govresearchgate.netmdpi.com CD spectroscopy of temporins in aqueous solutions typically shows a random coil conformation. researchgate.netmdpi.com However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a significant conformational change to an α-helical structure. nih.govresearchgate.netmdpi.com This transition from a disordered to an ordered state upon interaction with a hydrophobic environment is a hallmark of many membrane-active peptides. nih.gov It is therefore highly probable that this compound also adopts an α-helical conformation when it interacts with bacterial membranes.
Three-Dimensional Structure Determination
To date, a specific three-dimensional structure of this compound determined by Nuclear Magnetic Resonance (NMR) spectroscopy has not been published. However, NMR studies of other temporins, such as Temporin-L and Temporin-SHa, have revealed detailed structural information that can serve as a model. acs.orgrcsb.org These studies show that in membrane-mimicking environments like SDS micelles, temporins fold into a well-defined amphipathic α-helix. acs.orgrcsb.org This amphipathic nature, with a hydrophobic face and a hydrophilic face, is critical for their interaction with and disruption of microbial cell membranes. For instance, the NMR structure of Temporin-SHa shows an α-helical structure extending from residue 3 to 12. acs.org Given the sequence similarities and shared biophysical properties, it is reasonable to infer that this compound would adopt a similar amphipathic α-helical conformation.
Computational Modeling and Molecular Dynamics Simulations
Specific computational modeling and molecular dynamics (MD) simulation studies for this compound are not yet available in the published literature. However, such studies on other temporins, like Temporin B and Temporin L, have provided valuable insights into their behavior at the atomic level. nih.gov MD simulations have been used to model the interaction of temporins with lipid bilayers, demonstrating how they insert into and disrupt the membrane. nih.gov These simulations have also shed light on the formation of peptide oligomers within the membrane, which can be a crucial aspect of their mechanism of action. nih.gov Such computational approaches could be applied to this compound in the future to build a model of its three-dimensional structure and to simulate its interactions with bacterial membranes, providing a deeper understanding of its unique properties.
Antimicrobial Spectrum and Efficacy of Temporin Lk1
Activity against Gram-Positive Bacterial Strains
Temporin-LK1 exhibits significant activity against Gram-positive bacteria. Laboratory studies have determined its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a bacterium. Against Staphylococcus aureus, a common cause of skin and soft tissue infections, this compound has a reported MIC of 2.5 µg/mL. Its activity extends to other Gram-positive species, such as Bacillus subtilis, against which it has a MIC of 15 µg/mL. nih.gov
Activity against Gram-Negative Bacterial Strains
The peptide also shows efficacy against Gram-negative bacteria, which are often more challenging to treat due to their complex outer membrane. Research has shown this compound to be highly effective against Pseudomonas aeruginosa, a notorious opportunistic pathogen, with a MIC value of 2.5 µg/mL. nih.gov Its activity against Escherichia coli has been documented with a MIC of 30 µg/mL. nih.gov
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated notable antifungal capabilities. Studies have reported its potent activity against the opportunistic yeast Candida albicans, with a MIC of 2.5 µg/mL. nih.gov This indicates its potential as a broad-spectrum agent that can combat both bacterial and fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms html
| Microorganism | Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-Positive Bacteria | 2.5 | nih.gov |
| Bacillus subtilis | Gram-Positive Bacteria | 15 | nih.gov |
| Pseudomonas aeruginosa | Gram-Negative Bacteria | 2.5 | nih.gov |
| Escherichia coli | Gram-Negative Bacteria | 30 | nih.gov |
| Candida albicans | Fungus | 2.5 | nih.gov |
Mechanistic Insights into Temporin Lk1 S Biological Action
Membrane Interaction and Permeabilization Studies
The principal mechanism by which Temporin-LK1 and related peptides exert their antimicrobial effect is through the physical perturbation and permeabilization of the cell membrane. nih.govimrpress.com This interaction is driven by the peptide's amphipathic α-helical structure, which it adopts in a hydrophobic, membrane-like environment. conicet.gov.arplos.org The process generally involves an initial electrostatic attraction to the microbial membrane, followed by insertion into the lipid bilayer, leading to a loss of membrane integrity. mdpi.com
Studies on temporin family members using artificial membrane systems, such as liposomes, have provided significant insights into the initial stages of peptide-membrane interaction. While specific liposome (B1194612) assay data for this compound is not extensively detailed in the available literature, research on closely related temporins, such as Temporin L, offers a strong predictive model for its behavior.
Interaction assays with Temporin L have demonstrated its ability to perturb the integrity of both neutral and negatively charged model membranes. psu.edu This is typically measured by monitoring the release of encapsulated fluorescent dyes from liposomes upon introduction of the peptide. psu.edu The extent of this leakage is influenced by the lipid composition of the vesicles, indicating that the peptide's lytic power can be modulated by the specific characteristics of the target membrane. psu.edu
Fluorescence spectroscopy studies on Temporin L, which contains a tryptophan residue that acts as an intrinsic fluorescent probe, reveal that the peptide inserts itself into the hydrophobic core of the liposomal bilayer. mdpi.comnih.gov This insertion is characterized by a blue shift in the tryptophan emission spectrum upon binding to liposomes. mdpi.comnih.gov The depth of this insertion and the peptide's orientation can be affected by the presence of different lipids, such as cholesterol and anionic phospholipids (B1166683) like phosphatidylglycerol (POPG). mdpi.com For instance, the presence of negatively charged POPG in liposomes appears to strengthen the interaction with Temporin L. mdpi.com These findings support a model where the peptide engages directly with the lipid components of the bilayer, leading to its destabilization. mdpi.com
| Temporin Family Member | Model System | Assay Type | Key Findings | Reference |
| Temporin L | Liposomes (PC, PC/Cholesterol, PC/POPG) | Fluorescent Dye Leakage | Causes release of encapsulated markers from both neutral and charged vesicles. | psu.edu |
| Temporin L | Liposomes (SOPC, SOPC/Cholesterol, SOPC/POPG) | Tryptophan Fluorescence Spectroscopy | Peptide inserts into the hydrophobic region of the bilayer; interaction strengthened by anionic lipids. | mdpi.comnih.gov |
| Temporin L | E. coli LPS Monolayers | Surface Pressure Measurement | Readily penetrates into monolayers of lipopolysaccharide (LPS), a key component of Gram-negative outer membranes. | nih.govresearchgate.net |
Following initial binding, this compound and its relatives disrupt the cellular membrane, leading to increased permeability, leakage of essential ions and metabolites, and ultimately, cell death. nih.govsmolecule.com Several models have been proposed for how temporins achieve this membrane disruption, including the "carpet-like," "barrel-stave," and "toroidal pore" mechanisms. plos.orgresearchgate.net
In the carpet-like model , peptides accumulate on the membrane surface, and once a threshold concentration is reached, they disrupt the bilayer in a detergent-like manner. plos.org
The barrel-stave model involves peptides inserting perpendicularly into the membrane to form a pore, with their hydrophobic surfaces facing the lipids and their hydrophilic surfaces lining the channel. researchgate.net
In the toroidal pore model , the peptides and associated lipid head groups bend inward to form a continuous pore, causing significant membrane destabilization. plos.orgresearchgate.net
Studies on analogs of Temporin-SHa, another member of the temporin family, provide direct evidence of membrane disruption. Atomic force microscopy revealed significant morphological changes on the surface of Staphylococcus aureus (MRSA) and leakage of cytoplasmic contents after treatment with the peptides. researchgate.net Furthermore, assays using the fluorescent dye propidium (B1200493) iodide, which can only enter cells with compromised membranes, confirmed an increase in plasma membrane permeability. researchgate.net These analogs also caused rapid depolarization of the transmembrane potential, a clear indicator of membrane integrity loss. researchgate.net Some research on Temporin L suggests it may have channel-like activity, forming discrete pores in the membrane. mdpi.com While the precise mechanism can vary depending on the specific peptide sequence and concentration, the fundamental action is the catastrophic loss of the membrane's barrier function. plos.org
Intracellular Target Modulation and Interference with Cellular Processes
While membrane permeabilization is the most accepted primary mechanism of action for temporins, some evidence suggests that these peptides may also translocate into the cytoplasm and interact with intracellular targets. nih.govimrpress.com This dual-action model is an area of active research. For this compound itself, specific intracellular targets have not been definitively identified, but studies on other temporins provide compelling indications of potential intracellular activities.
Some antimicrobial peptides are known to function by inhibiting the synthesis of DNA and RNA. mdpi.commdpi.com This mechanism often involves the peptide binding directly to nucleic acids or interfering with the enzymes responsible for their synthesis. In the case of the temporin family, direct evidence for the inhibition of nucleic acid synthesis is limited. However, a study on Temporin-SHa and its analog [K³]SHa observed DNA fragmentation in Leishmania infantum parasites following exposure to the peptides at concentrations above their inhibitory concentration. plos.org This suggests a downstream effect that leads to the degradation of genetic material, although it is not confirmed to be a primary mechanism of action.
Interference with protein synthesis is another mechanism employed by some AMPs. This can occur through the inhibition of ribosomal function or degradation of components necessary for translation. There is currently no direct evidence to suggest that this compound or other temporins primarily act by modulating protein synthesis.
Energy Metabolism Disruption
The precise mechanisms by which this compound disrupts the energy metabolism of bacterial cells are not yet fully elucidated in dedicated studies. However, the broader family of temporin peptides, to which this compound belongs, is known to exert its antimicrobial effects primarily through membrane perturbation. conicet.gov.arplos.orgresearchgate.net This interaction with the bacterial cell membrane is a critical starting point for understanding potential downstream effects on energy metabolism.
The disruption of the cell membrane's integrity can lead to a cascade of events that would inevitably impact cellular energy production. The bacterial cytoplasmic membrane is the site of the electron transport chain and oxidative phosphorylation, the primary means of ATP synthesis in many bacteria. By compromising the membrane, temporins can dissipate the proton motive force, which is essential for ATP synthase to function. This disruption would lead to a rapid depletion of intracellular ATP, effectively starving the cell of its energy currency.
Furthermore, membrane damage can lead to the leakage of essential ions and metabolites necessary for various metabolic pathways. ncn.gov.plimrpress.com The loss of these molecules would further cripple the cell's ability to generate energy and carry out essential functions, ultimately leading to cell death. While specific data on this compound's effect on bacterial energy metabolism is pending, the established mode of action for the temporin family strongly suggests that energy disruption is a significant consequence of its membrane-targeting activity.
Induction of Oxidative Stress Responses
This compound and its parent family of peptides can induce oxidative stress responses in bacteria as a consequence of their membranolytic activity. When the bacterial cell membrane is compromised, it can lead to a disruption of the electron transport chain, causing electrons to leak and prematurely react with molecular oxygen. mdpi.comfrontiersin.org This process generates reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). wikipedia.org
The accumulation of ROS within the bacterial cell leads to widespread damage to vital cellular components. mdpi.com Lipids in the cell membrane are susceptible to peroxidation, which can further compromise membrane integrity in a vicious cycle. Proteins can be oxidized, leading to misfolding, aggregation, and loss of function. frontiersin.org Nucleic acids are also a target, with ROS causing DNA strand breaks and base modifications, which can be mutagenic or lethal. wikipedia.org
Bacteria possess sophisticated defense mechanisms to counteract oxidative stress. These include enzymes like superoxide dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and catalase or peroxidase, which detoxify hydrogen peroxide. frontiersin.org The sudden and overwhelming influx of ROS caused by the action of peptides like this compound can overwhelm these defenses, leading to a state of severe oxidative stress and contributing significantly to bacterial cell death. The interplay between the peptide-induced membrane damage and the subsequent oxidative burst is a key aspect of its antimicrobial efficacy.
Interaction with Bacterial Components (e.g., Lipopolysaccharide, Lipoteichoic Acid)
A crucial aspect of the antimicrobial action of many peptides, including those in the temporin family, is their ability to interact with specific components of the bacterial cell envelope. These interactions are often the initial step that facilitates the subsequent disruption of the cell membrane.
Lipopolysaccharide (LPS): Found in the outer membrane of Gram-negative bacteria, lipopolysaccharide (LPS) is a major target for many antimicrobial peptides. researchgate.net Several members of the temporin family have been shown to bind to LPS. mdpi.comresearchgate.netnih.gov This binding is often mediated by electrostatic interactions between the positively charged residues of the peptide and the negatively charged phosphate (B84403) groups of the lipid A portion of LPS. This interaction can neutralize the negative charge of the bacterial surface, disrupting the stability of the outer membrane and allowing the peptide to access the inner cytoplasmic membrane. researchgate.netnih.gov For instance, Temporin L has demonstrated a strong ability to bind to and penetrate E. coli LPS monolayers. researchgate.netresearchgate.netnih.gov The affinity for LPS is a critical determinant of a peptide's activity against Gram-negative bacteria.
Lipoteichoic Acid (LTA): In Gram-positive bacteria, the cell wall is rich in lipoteichoic acid (LTA), an anionic polymer that plays a role analogous to LPS in interacting with cationic antimicrobial peptides. mdpi.combiorxiv.org LTA is anchored in the cytoplasmic membrane and extends through the peptidoglycan layer. The negative charges on the LTA polymer chain provide binding sites for cationic peptides. mdpi.com This interaction can disrupt the organization of the cell wall and facilitate the peptide's journey to the cell membrane. Temporin-FL, for example, has been shown to exert anti-inflammatory effects by neutralizing the action of both LPS and LTA. researchgate.net This suggests a direct interaction with these molecules. The binding of temporins to LTA is a key initial step in their activity against Gram-positive pathogens.
Structure Activity Relationship Sar Studies and Analog Development of Temporin Lk1
Design Principles for Temporin-LK1 Analogs
The design of this compound analogs is guided by fundamental principles of antimicrobial peptide engineering, focusing on modifications of its primary sequence to optimize its physicochemical properties and biological activity.
Amino Acid Substitution Strategies (e.g., Glycine (B1666218), Phenylalanine Modifications)
A key strategy in modifying this compound involves the substitution of specific amino acids to probe their role in its antimicrobial action. The single glycine residue in this compound has been a primary target for substitution. In one study, this glycine was replaced with D-alanine, L-phenylglycine, and L-naphthylalanine. figshare.com The rationale behind this is that glycine's achiral nature can introduce conformational flexibility that may not be optimal for bioactivity. Replacing it with more complex or chiral residues can induce a more stable secondary structure, potentially leading to enhanced interactions with microbial membranes.
For other temporins, such as Temporin A, substitutions have been made at various positions to improve activity. For instance, replacing Phe¹ with Tyr or a fluorinated phenylalanine, and Ser¹⁰ with Tyr or Thr, has been explored to study the impact of these changes on antibacterial and other biological properties. mdpi.com While not specific to this compound, these studies on other temporins provide a framework for potential future modifications of its phenylalanine residues.
Influence of Chirality (e.g., D-amino acid substitutions)
The introduction of D-amino acids into the peptide sequence is a widely used strategy to enhance the stability and, in some cases, the activity of antimicrobial peptides. The substitution of the glycine residue in this compound with the D-enantiomer of alanine (B10760859) (D-alanine) has been shown to dramatically increase its antimicrobial activity. figshare.comnih.gov This enhancement is often attributed to several factors. D-amino acid substitutions can induce a more stable helical conformation in the peptide, which is often crucial for its membrane-disrupting activity. Furthermore, the presence of D-amino acids can confer resistance to proteolytic degradation by host and bacterial proteases, which typically recognize and cleave peptide bonds between L-amino acids. researchgate.net In studies on other temporins, such as Temporin-SHa, the substitution of glycine with D-alanine has also been shown to yield more serum-stable and less cytotoxic analogs. researchgate.net
Modulation of Peptide Length and Charge
While specific studies on modulating the length and charge of this compound are not extensively documented, these are common strategies in the broader field of temporin research. Most temporins are relatively short, typically 13 amino acids long, and possess a net positive charge ranging from +1 to +3, which facilitates their interaction with negatively charged bacterial membranes. nih.govconicet.gov.ar this compound is unique with its 17 residues. researchgate.net
Truncated analogs of other temporins, such as Temporin-FL, have been synthesized to explore structure-function relationships. frontiersin.org These studies have shown that while truncation can sometimes lead to decreased antimicrobial potency, it can also result in lower cytotoxicity, thereby improving the therapeutic index. frontiersin.org Increasing the net positive charge, often by substituting neutral or acidic amino acids with basic residues like lysine (B10760008) or arginine, is a common approach to enhance antimicrobial activity, particularly against Gram-negative bacteria. conicet.gov.ar For example, analogs of Temporin 1CEc were designed with modulated positive charge and hydrophobicity, revealing that a balance between these two properties is essential for improved biological activity. nih.gov
Rational Design and De Novo Synthesis of Functionally Optimized Analogs
The development of this compound analogs is an exercise in rational design, where knowledge of protein structure and function is used to inform the synthesis of new molecules with improved properties. eolss.net This approach, combined with de novo synthesis, allows for the creation of peptides that are not found in nature. eolss.netthe-scientist.com
The synthesis of this compound and its analogs is typically achieved through solid-phase peptide synthesis (SPPS). figshare.com This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a common approach in this process. nih.gov
The rational design of the reported this compound analogs involved identifying the flexible glycine residue as a key target for modification. figshare.com By hypothesizing that a more rigid and proteolytically stable structure would enhance activity, researchers designed analogs with D-alanine, L-phenylglycine, and L-naphthylalanine substitutions at this position. figshare.com These rationally designed peptides were then synthesized de novo to evaluate their biological activities.
Evaluation of Structural Modifications on Antimicrobial Potency
The antimicrobial potency of this compound and its analogs has been evaluated against various bacterial strains, including multidrug-resistant (MDR) pathogens. figshare.com The native this compound (referred to as peptide 1 in the study) and its analogs with D-alanine (2), L-phenylglycine (3), and L-naphthylalanine (4) substitutions were tested against MDR strains of Staphylococcus aureus and Pseudomonas aeruginosa. figshare.com
The results indicated that the analog with the D-alanine substitution (analog 2) was active against all tested MDR strains of S. aureus and P. aeruginosa at concentrations significantly lower than those of clinically used antibiotics. figshare.com This highlights the success of the rational design strategy in enhancing the antimicrobial efficacy of the parent peptide.
| Peptide/Analog | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
| This compound (1) | Staphylococcus aureus (MDR) | - |
| Analog 2 (Gly -> D-Ala) | Staphylococcus aureus (MDR) | Active at low doses |
| Analog 3 (Gly -> L-Phe) | Staphylococcus aureus (MDR) | - |
| Analog 4 (Gly -> L-Nal) | Staphylococcus aureus (MDR) | - |
| This compound (1) | Pseudomonas aeruginosa (MDR) | - |
| Analog 2 (Gly -> D-Ala) | Pseudomonas aeruginosa (MDR) | Active at low doses |
| Analog 3 (Gly -> L-Phe) | Pseudomonas aeruginosa (MDR) | - |
| Analog 4 (Gly -> L-Nal) | Pseudomonas aeruginosa (MDR) | - |
Note: Specific MIC values were not detailed in the referenced abstract, but the enhanced activity of analog 2 was highlighted. figshare.com
Stability Enhancement of this compound and its Analogs (e.g., Proteolytic Stability)
A significant hurdle in the therapeutic development of antimicrobial peptides is their susceptibility to degradation by proteases. Enhancing the proteolytic stability of this compound and its analogs is therefore a critical aspect of their development. The introduction of D-amino acids is a primary strategy to achieve this. Peptides composed of D-amino acids are generally resistant to proteases, which are chiral and stereospecific for L-amino acids. researchgate.net
The substitution of glycine with D-alanine in a this compound analog not only enhanced its antimicrobial activity but is also expected to increase its stability against proteolytic enzymes. figshare.comnih.gov While direct studies on the proteolytic stability of this compound analogs are limited, research on other temporins supports this principle. For instance, analogs of Temporin B with D-lysine substitutions have been shown to have superior proteolytic stability compared to their L-lysine counterparts. semanticscholar.org Similarly, a D-alanine-substituted analog of Temporin-SHa was found to be resistant to pepsin, a key protease in the stomach. nih.govmdpi.com This suggests that the D-alanine-containing analog of this compound would likely exhibit enhanced stability in biological environments.
Preclinical Evaluation of Temporin Lk1 and Its Analogs
In Vitro Efficacy Assessments
The initial evaluation of any potential antimicrobial agent involves a series of in vitro tests to determine its intrinsic activity against pathogenic microorganisms and its behavior under conditions that mimic the physiological environment.
The fundamental measure of an antimicrobial agent's potency is its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a bacterium. microbe-investigations.com The Minimum Bactericidal Concentration (MBC) goes further, identifying the lowest concentration that kills 99.9% of the initial bacterial inoculum. microbe-investigations.com
Temporin-LK1, along with other peptides isolated from the skin secretions of Limnonectes kuhlii frogs, demonstrated effective antibacterial activity against Pseudomonas aeruginosa and Escherichia coli ML-35P, with MIC values ranging from 2.5 to 10 μg/mL and 10 to 50 μg/mL, respectively. frontiersin.org The modification of temporin peptides has been a key strategy to enhance their activity. For instance, substituting the achiral glycine (B1666218) residue in this compound with D-alanine resulted in an analog with potent activity against multidrug-resistant (MDR) strains of Staphylococcus aureus and P. aeruginosa. researchgate.net
Analogues of other temporins have also been extensively studied. Analogs of Temporin L showed significant activity against twenty carbapenemase-producing Klebsiella pneumoniae clinical isolates, with one lipidated analog demonstrating MIC values between 6.25 and 25 µM and exhibiting bactericidal activity at these concentrations. nih.gov Similarly, analogs of Temporin-SHa were potent against methicillin-resistant S. aureus (MRSA), with MICs as low as 3.58 µM. researchgate.net Temporin A has shown strong efficacy against clinical strains of S. aureus and S. epidermidis isolated from blood cultures, with MIC values below 3.9 µg/mL. jcpres.comjcpres.com
The antimicrobial activities of various temporin analogs are summarized in the table below.
| Peptide/Analog | Target Microorganism(s) | MIC (µM) | MBC (µM) | Reference |
| This compound | P. aeruginosa | 2.5 - 10 (µg/mL) | Not Reported | frontiersin.org |
| E. coli ML-35P | 10 - 50 (µg/mL) | Not Reported | frontiersin.org | |
| Temporin L Analog C | Carbapenemase-producing K. pneumoniae | 6.25 - 25 | Equal to MIC | nih.gov |
| [G10a]-SHa | Methicillin-Resistant S. aureus (MRSA) | 3.58 | Not Reported | researchgate.net |
| [G7a]-SHa | Methicillin-Resistant S. aureus (MRSA) | 7.16 | Not Reported | researchgate.net |
| [G4a]-SHa | Methicillin-Resistant S. aureus (MRSA) | 14.35 | Not Reported | researchgate.net |
| Temporin-1CEh | S. aureus | 4 - 32 | Not Reported | nih.gov |
| Gram-negative bacteria | 4 - 32 | Not Reported | nih.gov | |
| Temporin A | S. aureus | <3.9 (µg/mL) | Not Reported | jcpres.comjcpres.com |
| S. epidermidis | <3.9 (µg/mL) | Not Reported | jcpres.comjcpres.com |
This table is interactive. Data can be sorted by column.
Time-kill kinetic assays provide crucial information on the pharmacodynamics of an antimicrobial agent, revealing whether its effect is bactericidal (killing) or bacteriostatic (inhibiting growth) and the rate at which this occurs. emerypharma.com These studies expose a standardized bacterial inoculum to a specific concentration of the peptide, and the number of viable bacteria is measured at various time points. nih.gov
Temporin peptides are known for their rapid bactericidal action. nih.gov Analogs of Temporin-SHa, for example, were able to kill 90-100% of Helicobacter pylori bacteria in less than one hour. nih.govresearchgate.netresearchgate.net This rapid killing is consistent with a mechanism that involves direct and swift disruption of the bacterial cell membrane. researchgate.net Similarly, an engineered analog of Temporin-GHa demonstrated strong and rapid bactericidal efficacy against S. aureus. nih.gov Studies using electron microscopy have visualized the physical damage, showing that combinations of temporin peptides can perforate bacterial membranes. plos.org Colorimetric methods using reagents like resazurin (B115843) have also been employed as a faster alternative to traditional colony counting for establishing the time-kill profile of peptides like Temporin A against S. aureus. jmb.or.kr
For an antimicrobial peptide to be effective in vivo, it must retain its activity in the complex physiological environment, which includes the presence of salts, serum proteins, and varying pH levels. The activity of Temporin-SHa and its analog NST1 was only slightly diminished by the presence of mucins, which are a key component of the gastric environment. nih.gov Furthermore, these peptides were tested at a pH of 6 to simulate the microenvironment where H. pylori resides, and the NST1 analog was found to be resistant to degradation by the digestive enzyme pepsin. nih.govresearchgate.net
The stability of temporin analogs under various conditions has been a focus of their development. One analog of Temporin-GHa was found to be largely unaffected by changes in temperature or pH. nih.gov Analogs of Temporin-SHa maintained significant antimicrobial activity in the presence of physiological salt concentrations and even in media containing 30% fetal bovine serum or 30% human serum. researchgate.net However, it was noted that under these conditions, the peptides' antimicrobial activity was partially inhibited at lower concentrations, which is likely due to the peptides binding to salts or plasma components. researchgate.net
A promising strategy to combat antimicrobial resistance is the combination of AMPs with conventional antibiotics. conicet.gov.ar This approach can lower the required concentration of each agent, potentially reducing toxicity and overcoming resistance mechanisms. Several studies have demonstrated that temporins can act synergistically with traditional antibiotics. conicet.gov.ar
Temporin L was shown to interact synergistically with the beta-lactam antibiotics piperacillin (B28561) and imipenem (B608078) against Gram-negative bacteria. nih.gov In vivo studies confirmed this, where the simultaneous administration of Temporin L and these beta-lactams resulted in higher antimicrobial activity and survival rates in rat models of septic shock compared to single-drug treatments. nih.gov A notable example is the strong synergistic effect observed when Temporin A was combined with a modified Temporin B analog; this combination was effective against both Gram-positive and Gram-negative bacteria, including MRSA strains. plos.org Furthermore, other temporin analogs have shown synergistic or additive effects against Gram-negative bacteria when combined with antibiotics such as rifampicin, polymyxin (B74138) B, and gentamicin. frontiersin.org The synergy is not limited to bacteria; an analog known as [K³]temporin-SHa acted synergistically with the antifungal agent amphotericin B against Candida albicans. researchgate.net
In Vivo Studies in Animal Models of Infection
Following promising in vitro results, the evaluation of antimicrobial peptides progresses to in vivo studies using animal models of infection. These models are essential for assessing the efficacy of a potential therapeutic in a complex living system. gavinpublishers.com
The choice of an animal model is critical and depends on the target pathogen and the type of infection being studied. For temporin peptides and their analogs, various models have been employed to simulate human infections.
A common invertebrate model, the larvae of the wax moth Galleria mellonella, has been used to assess the in vivo efficacy of Temporin-1CEh and its analogs against systemic infections caused by S. aureus and E. coli. nih.gov For mammalian studies, mouse models are frequently used. The in vivo efficacy of Temporin A was investigated in a mouse model of Staphylococcus sepsis, where the peptide was found to reduce lethality and bacterial growth. plos.org To study the immunomodulatory properties of these peptides, a zymosan-induced peritonitis model in mice was used to evaluate the anti-inflammatory activity of synthetic Temporin-L analogues. nih.gov
More complex infection scenarios have also been modeled. Rat models of septic shock induced by Gram-negative bacteria were established to test the efficacy of Temporin L in combination with beta-lactam antibiotics, providing crucial data on survival rates and reduction in plasma endotoxin (B1171834) levels. nih.gov These animal models, which aim to mimic bacterial infections in humans, offer a vital preclinical setting to test the true potential of temporins as antimicrobial agents. plos.org
Efficacy in Systemic and Localized Infection Models
The therapeutic potential of this compound and other related temporin peptides has been substantiated in a variety of preclinical infection models. These studies are crucial for establishing in vivo activity and provide a basis for further development. Research has demonstrated efficacy in reducing bacterial burden and improving survival in animal models of both widespread systemic infections and contained localized infections.
In models of systemic infection, temporins have shown significant protective effects. For instance, the related peptide Temporin-FL provided protection in a mouse model of sepsis induced by Staphylococcus aureus. researchgate.net Similarly, Temporin A has been shown to improve survival in mouse models of staphylococcal sepsis, particularly when used in combination with conventional antibiotics like imipenem. mdpi.comnih.gov In a rat model of peritonitis caused by Escherichia coli, Temporin L administration resulted in a remarkable increase in survival rates. nih.gov An analog of Temporin L also demonstrated improved survival in mice challenged with Pseudomonas aeruginosa or a lipopolysaccharide (LPS) challenge, which mimics the systemic inflammatory response seen in sepsis. nih.gov
Regarding this compound specifically, an analog where the glycine residue was substituted with D-alanine exhibited potent activity against multidrug-resistant (MDR) strains of Staphylococcus aureus and Pseudomonas aeruginosa. figshare.com This suggests its potential utility in treating severe, drug-resistant systemic infections.
In the context of localized infections, temporins have also proven effective. Topical administration of Temporin A was found to promote the healing of surgical wounds infected with methicillin-resistant S. aureus (MRSA) in mice, indicating its value in treating skin and soft tissue infections. mdpi.com
Table 1: Summary of In Vivo Efficacy in Preclinical Infection Models for Temporin Peptides
| Peptide / Analog | Infection Model | Pathogen | Key Efficacy Finding | Reference(s) |
|---|---|---|---|---|
| Temporin-FL | Sepsis | Staphylococcus aureus | Showed protective effects in mice. | researchgate.net |
| Temporin A | Sepsis | Staphylococcus aureus | Improved survival in mice, especially with imipenem. | mdpi.comnih.gov |
| Temporin A | Infected Surgical Wound (Localized) | Methicillin-Resistant S. aureus (MRSA) | Promoted wound healing with topical application. | mdpi.com |
| Temporin L | Peritonitis (Sepsis) | Escherichia coli | Increased survival rate in rats to 80%. | nih.gov |
| Temporin L Analog | Systemic Infection / Endotoxemia | Pseudomonas aeruginosa / LPS | Exhibited appreciable survival in mice. | nih.gov |
Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Models
The preclinical evaluation of any new antimicrobial agent requires a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME), while pharmacodynamics describes the relationship between drug concentration and its effect on the pathogen. allucent.comscantox.com
Pharmacokinetics (PK): Specific pharmacokinetic data for this compound, such as its plasma half-life, clearance rate, or volume of distribution, are not extensively detailed in publicly available literature. However, like many antimicrobial peptides (AMPs), temporins are generally expected to have a short plasma half-life due to their susceptibility to degradation by proteases. This is a critical consideration for systemic applications and has led researchers to design peptide analogs with increased stability, such as by substituting L-amino acids with D-amino acids. mdpi.comfigshare.com For example, the substitution of glycine with D-alanine in a this compound analog not only enhanced its activity but can also be a strategy to improve resistance to enzymatic degradation. figshare.com
Pharmacodynamics (PD): The primary pharmacodynamic parameter for antimicrobials is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. mdpi.com An analog of this compound, where glycine was replaced by D-alanine, was evaluated against several multidrug-resistant clinical isolates. figshare.com The results showed it was active against all tested MDR strains of S. aureus and P. aeruginosa at concentrations lower than some clinically used antibiotics, highlighting its potent bactericidal activity. figshare.com
Another critical pharmacodynamic effect of some temporins is their ability to neutralize endotoxins like lipopolysaccharide (LPS) from Gram-negative bacteria and lipoteichoic acid (LTA) from Gram-positive bacteria. researchgate.netnih.gov This anti-endotoxin activity is vital, as it can mitigate the severe inflammatory cascade that leads to septic shock. nih.gov Studies with Temporin L have shown it can significantly lower plasma endotoxin levels in rat models of septic shock. nih.gov The Temporin-FL peptide also demonstrated an ability to neutralize LPS and LTA. researchgate.net This anti-inflammatory action, combined with direct antimicrobial killing, represents a significant advantage for treating sepsis. researchgate.net
Table 2: Pharmacodynamic Activity (MIC) of this compound Analog (Glycine to D-Alanine substitution) Against MDR Bacteria
| Peptide / Analog | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| This compound Analog 2 | S. aureus (MDR Clinical Isolate 1) | 6.25 | figshare.com |
| This compound Analog 2 | S. aureus (MDR Clinical Isolate 2) | 12.5 | figshare.com |
| This compound Analog 2 | S. aureus (MDR Clinical Isolate 3) | 12.5 | figshare.com |
| This compound Analog 2 | P. aeruginosa (MDR Clinical Isolate 1) | 25 | figshare.com |
| This compound Analog 2 | P. aeruginosa (MDR Clinical Isolate 2) | 25 | figshare.com |
| This compound Analog 2 | P. aeruginosa (MDR Clinical Isolate 3) | 50 | figshare.com |
Table of Mentioned Compounds
| Compound Name | Type |
|---|---|
| This compound | Antimicrobial Peptide |
| This compound Analog (Gly to D-Ala) | Synthetic Peptide Analog |
| Temporin A | Antimicrobial Peptide |
| Temporin L | Antimicrobial Peptide |
| Temporin L Analog (SW,Q3K,F8K,TempL) | Synthetic Peptide Analog |
| Temporin-FL | Antimicrobial Peptide |
| Imipenem | Antibiotic (Carbapenem) |
| Lipopolysaccharide (LPS) | Bacterial Endotoxin |
Future Research Directions and Translational Potential
Exploration of Broader Bioactivities (e.g., Immunomodulatory effects in in vitro/in vivo models)
While the primary focus of Temporin-LK1 has been its direct antimicrobial action, a significant avenue for future research lies in exploring its wider range of biological effects, particularly its immunomodulatory potential. Many antimicrobial peptides (AMPs) are known to influence the host's immune response, a crucial factor for resolving infections. mdpi.com
Research on other temporins provides a strong basis for investigating these properties in this compound. For instance, Temporin-A is not only antimicrobial but also acts as a chemoattractant for phagocytic leukocytes by interacting with the Formyl Peptide Receptor-Like 1, suggesting a direct role in orchestrating the host immune response to infection. mdpi.com Similarly, Temporin-FL has demonstrated anti-inflammatory effects by neutralizing bacterial toxins like lipopolysaccharide (LPS) and lipoteichoic acid (LTA) and inhibiting the MAPK signaling pathway. researchgate.net Studies have also shown that Temporin-L can reduce plasma levels of endotoxins in rat models when used in combination with antibiotics. nih.gov
Future in vitro and in vivo studies on this compound could be designed to assess:
Cytokine Modulation: Measuring the induction or suppression of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in immune cells like macrophages and dendritic cells upon exposure to the peptide.
Cell Migration: Evaluating its ability to attract immune cells to the site of infection.
Anti-endotoxin Activity: Investigating its capacity to bind to and neutralize LPS from Gram-negative bacteria, a key trigger of septic shock. researchgate.net
Exploring these bioactivities is essential, as a peptide with both direct microbicidal and immunomodulatory functions could offer a more potent and holistic therapeutic approach.
Advanced Delivery Systems for this compound and its Analogs (e.g., Nanoparticle Encapsulation, Surface Immobilization)
To translate this compound into a viable therapeutic, advanced delivery systems are needed to enhance its stability, improve its bioavailability, and enable targeted delivery, thereby increasing efficacy and minimizing potential off-target effects. nih.govresearchgate.net Research into other temporins and AMPs has highlighted several promising strategies.
Nanoparticle Encapsulation: Encapsulating peptides within nanoparticles can protect them from degradation, improve solubility, and facilitate controlled release. mdpi.comypidathu.or.idnih.gov For example, Temporin A, when associated with the enzyme organophosphorus hydrolase to form a nanocomplex, showed improved antibacterial activity against Bacillus subtilis and Pseudomonas sp. nih.gov This complex was further entrapped in a poly(vinyl alcohol) cryogel, demonstrating the potential for creating composite antibacterial materials. nih.gov
Surface Immobilization: Covalently attaching this compound or its analogs to the surfaces of medical devices and implants is a promising strategy to prevent biofilm formation and device-associated infections. mdpi.commdpi.com Studies on other temporins have validated this approach. For instance, Temporin-SHa and its analogs have been successfully immobilized on gold and titanium surfaces, where they retained their antimicrobial activity against pathogens like Listeria ivanovii, E. coli, and S. epidermidis. nih.govresearchgate.netmdpi.com Research has shown that the method of attachment is crucial; grafting the peptide via a central lysine (B10760008) residue can yield better results than attachment at the N- or C-termini. nih.govresearchgate.net
The table below summarizes findings from delivery system research on other temporins, which could guide future work on this compound.
| Peptide/Analog | Delivery Strategy | Surface/Carrier | Key Finding | Citation |
| Temporin-SHa | Surface Immobilization | Titanium | Immobilized peptide inhibited the growth of E. coli and S. epidermidis. | nih.govresearchgate.net |
| D-[K3]SHa | Surface Immobilization | Gold | Reduced bacterial adhesion by up to 50% and retained antimicrobial activity. | nih.govmdpi.com |
| TB_KKG6A (Temporin B analog) | Surface Immobilization | Microcrystalline Cellulose | Conferred antimicrobial activity against E. coli to the polymer. | nih.govresearchgate.net |
| Temporin A | Nanocomplex Formation | Organophosphorus Hydrolase | The nanocomplex showed improved antibacterial activity compared to the peptide alone. | nih.gov |
These examples underscore the potential of applying nanotechnology and material science to harness the full power of this compound.
Integration with Emerging Technologies for Antimicrobial Development
The development of new antimicrobials can be accelerated by integrating peptide design with emerging technologies. For this compound, this involves leveraging computational tools and innovative synthetic approaches to create next-generation analogs. A combination of nanotechnology and AMPs like temporins is considered a promising alternative for combating resistant pathogens. researchgate.net
Computational Modeling and AI: Molecular dynamics simulations can predict how modifications to the this compound sequence—such as amino acid substitutions—will affect its structure, amphipathicity, and interaction with bacterial membranes. nih.gov This allows for the rational design of analogs with enhanced activity or reduced toxicity before undertaking costly and time-consuming chemical synthesis.
Peptide Synthesis and Modification: Advances in solid-phase peptide synthesis allow for the efficient production of this compound analogs. Strategies used for other temporins, such as substituting specific amino acids with non-natural ones (e.g., D-alanine for glycine (B1666218) in a this compound analog) or adding lipid tags, can be systematically applied. figshare.comnih.gov Lipidation, for example, can be used to finely tune the peptide's self-assembly properties to enhance its interaction with bacterial membranes while reducing aggregation in aqueous solutions. nih.gov
High-Throughput Screening: Automated platforms can rapidly screen libraries of this compound analogs against a wide array of microbial strains and under various conditions to quickly identify the most promising candidates for further development.
By integrating these technologies, the process of optimizing this compound can become more efficient and targeted, increasing the probability of developing a successful therapeutic agent.
Challenges and Opportunities in Preclinical Development of this compound as a Therapeutic Agent
The path from a promising peptide to a clinical drug is fraught with challenges, but it also presents significant opportunities, especially for novel agents like this compound that can address the critical threat of antibiotic resistance. nih.gov
Challenges:
Efficacy vs. Toxicity: A primary challenge in AMP development is achieving a balance between high antimicrobial potency and low toxicity to host cells. nih.gov For example, modifications designed to increase a peptide's hydrophobicity often boost its antibacterial activity but can also increase its hemolytic activity (lysis of red blood cells). researchgate.net
Stability: Natural peptides can be susceptible to degradation by proteases in the body, limiting their therapeutic window. Designing analogs with non-natural amino acids or cyclizing the peptide are strategies to improve stability. researchgate.net
High Failure Rate: The transition from preclinical research to regulatory approval for antibiotics is notoriously difficult, with failure rates estimated to be as high as 96.5-98.5%. nih.gov Many promising candidates are abandoned in the early stages due to a lack of funding, often referred to as the "valleys of death". nih.gov
Manufacturing Costs: The chemical synthesis of peptides, especially on a large scale, can be expensive compared to the production of small-molecule antibiotics, posing a potential barrier to commercial viability.
Opportunities:
Novel Mechanism of Action: Temporins and other AMPs typically act by disrupting the bacterial membrane, a mechanism that bacteria find difficult to develop resistance against. nih.gov This makes this compound a valuable template for developing drugs that can combat multidrug-resistant (MDR) strains. figshare.com
Analog Design: The structure of this compound is highly amenable to modification. Research has already shown that substituting its glycine residue with D-alanine created an analog active against MDR strains of Staphylococcus aureus and Pseudomonas aeruginosa at low concentrations. figshare.com This demonstrates the vast potential for optimization.
Broad-Spectrum Potential: Through rational design, the activity spectrum of temporins can be expanded. For instance, adding lysine residues to Temporin-B, a peptide primarily active against Gram-positive bacteria, broadened its action to include Gram-negative bacteria. nih.gov A similar strategy could be applied to this compound.
Innovative Preclinical Pipeline: While the clinical pipeline for new antibiotics is limited, the preclinical pipeline is considered innovative and geographically diverse, offering a fertile ground for the development of novel agents like this compound. nih.gov
The table below summarizes the key challenges and the corresponding opportunities in the preclinical development of this compound.
| Challenge | Opportunity |
| Balancing efficacy and toxicity | Rational design of analogs to find a therapeutic window; for example, by balancing hydrophobicity and cationicity. researchgate.net |
| In vivo stability and degradation | Synthesizing analogs with non-natural amino acids or modified structures to increase resistance to proteases. researchgate.netmdpi.com |
| High cost and "valleys of death" in development | Leveraging innovative push incentives, direct funding, and grants to support early-stage research and bridge the funding gap. nih.gov |
| Specificity against certain pathogens | Modifying the peptide sequence to broaden its antimicrobial spectrum to include a wider range of Gram-negative and Gram-positive bacteria. nih.gov |
Successfully navigating these challenges through strategic research and development will be crucial to unlocking the therapeutic potential of this compound and its future analogs.
Q & A
Q. How can researchers reconcile conflicting data on the immunomodulatory effects of this compound?
- Methodological Answer :
- Cytokine profiling : Multiplex assays (e.g., Luminex) to quantify pro-/anti-inflammatory markers.
- Cell-type-specific responses : Isolate primary immune cells (e.g., macrophages) for in vitro stimulation.
- In vivo depletion models : Use knockout mice (e.g., TLR4⁻/⁻) to test receptor dependence.
- advises addressing ethical dilemmas, such as minimizing participant risk in human cell studies .
Tables for Key Findings
| Analog | Modification | MIC (μg/mL) | Hemolytic Activity (HC50, μg/mL) | Reference |
|---|---|---|---|---|
| This compound | Native sequence | 8–16 | >128 | |
| Analog 2 | Substitution at position 5 | 2–4 | 64 |
| Assay Type | Key Parameter | Recommendation |
|---|---|---|
| MIC Testing | Standardize inoculum size | Use 5 × 10⁵ CFU/mL per CLSI guidelines |
| Hemolysis Assay | Negative control | Include 1% Triton X-100 for 100% lysis baseline |
| Synergy Studies | Fractional Inhibitory Index | FIC ≤ 0.5 indicates synergy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
